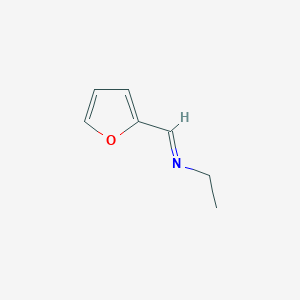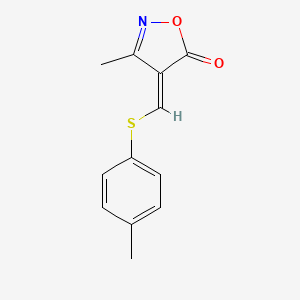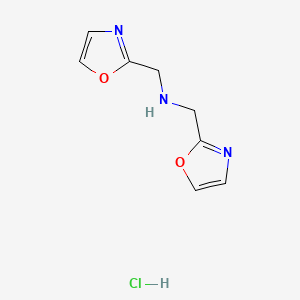
Bis(oxazol-2-ylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(oxazol-2-ylmethyl)amine hydrochloride is a heterocyclic compound that features two oxazole rings connected by a methylene bridge to an amine group, with the hydrochloride salt form enhancing its solubility in water. Oxazole rings are five-membered rings containing one oxygen and one nitrogen atom, known for their significant biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and natural product synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxazol-2-ylmethyl)amine hydrochloride typically involves the reaction of dicyanobenzenes with amino alcohols in the presence of a Lewis acid catalyst like zinc chloride under anaerobic conditions . Another method involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to form oxazole rings . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(oxazol-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole rings or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole rings or the methylene bridge.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole rings or the methylene bridge.
Applications De Recherche Scientifique
Bis(oxazol-2-ylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of bis(oxazol-2-ylmethyl)amine hydrochloride involves its interaction with biological targets through its oxazole rings and amine group. These interactions can include binding to enzymes or receptors, disrupting cellular processes, or inhibiting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(oxazol-2-ylmethyl)amine hydrochloride include:
Oxazole: A simpler structure with one oxazole ring.
Bis(oxazol-4-ylmethyl)amine hydrochloride: A similar compound with the oxazole rings positioned differently.
Oxazoline: A related five-membered ring with one nitrogen and one oxygen atom but with different chemical properties
Uniqueness
This compound is unique due to its specific arrangement of oxazole rings and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10ClN3O2 |
|---|---|
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
1-(1,3-oxazol-2-yl)-N-(1,3-oxazol-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3O2.ClH/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8;/h1-4,9H,5-6H2;1H |
Clé InChI |
HWBKCMWRHHDBBI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)CNCC2=NC=CO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


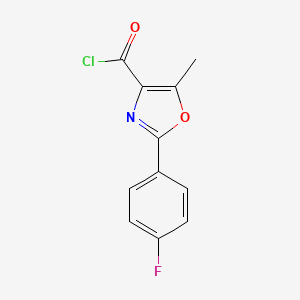
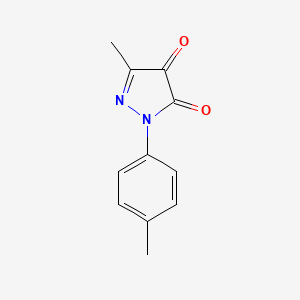
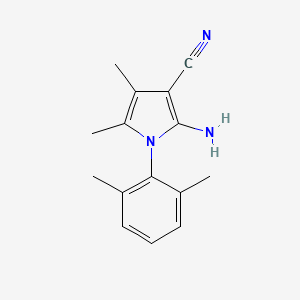
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
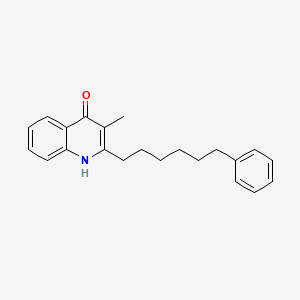

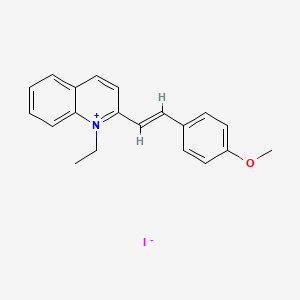
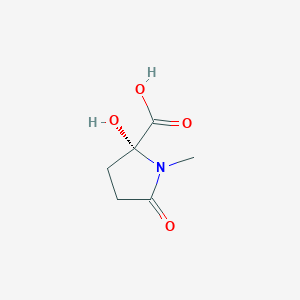
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
